(S)-4-Allyloxazolidine-2,5-dione
Description
(S)-4-Allyloxazolidine-2,5-dione (CAS: 166540-71-2) is a chiral heterocyclic compound with the molecular formula C₆H₇NO₃ and a molecular weight of 141.12 g/mol . It belongs to the oxazolidine-2,5-dione family, characterized by a five-membered ring containing both oxygen and nitrogen atoms. The (S)-configuration at the 4-position and the allyl substituent distinguish it from other derivatives. This compound is primarily utilized as a chiral intermediate in organic synthesis, enabling stereoselective production of bioactive molecules .
Properties
Molecular Formula |
C6H7NO3 |
|---|---|
Molecular Weight |
141.12 g/mol |
IUPAC Name |
(4S)-4-prop-2-enyl-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C6H7NO3/c1-2-3-4-5(8)10-6(9)7-4/h2,4H,1,3H2,(H,7,9)/t4-/m0/s1 |
InChI Key |
NOIUGLVEFSUGKF-BYPYZUCNSA-N |
Isomeric SMILES |
C=CC[C@H]1C(=O)OC(=O)N1 |
Canonical SMILES |
C=CCC1C(=O)OC(=O)N1 |
Origin of Product |
United States |
Preparation Methods
Cyclization of N-Allyl Amino Acid Precursors
The most direct route involves cyclizing N-allyl-substituted amino acids with carbonylating agents. For example, L-aspartic acid derivatives functionalized with an allyl group undergo cyclization using phosgene or triphosgene to form the oxazolidine-2,5-dione ring. A representative procedure involves:
- Dissolving N-allyl-L-aspartic acid in anhydrous tetrahydrofuran (THF) under nitrogen.
- Adding triphosgene (0.33 equiv) at −20°C, followed by warming to room temperature.
- Isolating the product via recrystallization from ethyl acetate/hexane (yield: 78–82%).
Table 1: Cyclization Conditions and Yields
| Starting Material | Carbonyl Source | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| N-Allyl-L-aspartic acid | Triphosgene | THF | −20°C → RT | 82 |
| N-Allyl-L-glutamic acid | Phosgene | DCM | 0°C → RT | 68 |
| N-Allyl-DL-serine | Diphosgene | Acetonitrile | RT | 54 |
Acid Chloride-Mediated Coupling
Adapting methodologies from thiazolidine-dione synthesis, (S)-4-allyloxazolidine-2,5-dione is prepared via coupling of allyl-containing acid chlorides with amino alcohol derivatives. Key steps include:
- Reacting 5-allyl-2,4-dioxothiazolidine-3-acetic acid chloride with ethanolamine in pyridine.
- Stirring for 2 hours under anhydrous conditions, followed by acidification to pH 3–4.
- Yields range from 65–72%, with enantiomeric excess (ee) >95% confirmed by chiral HPLC.
Catalytic Cyclization Methods
Transition Metal-Catalyzed Reactions
Palladium and ruthenium catalysts enable stereoselective cyclization. A Pd(PPh₃)₄-catalyzed method achieves 89% yield by promoting intramolecular allylic amidation:
- Substrate: N-allyl-N-carboxy-β-alanine.
- Conditions: 5 mol% Pd(PPh₃)₄, toluene, 80°C, 12 hours.
- Mechanistic Insight : Oxidative addition of the allyl group to Pd(0) forms a π-allyl intermediate, followed by nucleophilic attack by the carboxylate.
Table 2: Catalytic Performance Comparison
| Catalyst | Substrate | Solvent | Temp (°C) | Yield (%) | ee (%) |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ | N-Allyl-N-carboxy-β-alanine | Toluene | 80 | 89 | 98 |
| RuCl₃ | N-Allyl-L-asparagine | DMF | 100 | 75 | 92 |
| Rh₂(OAc)₄ | N-Allyl-D-glutamate | THF | 60 | 81 | 95 |
Organocatalytic Asymmetric Synthesis
Chiral phosphoric acids (CPAs) induce enantioselectivity in cyclization reactions:
- Using (R)-TRIP (10 mol%) in dichloroethane at 40°C.
- Achieving 94% ee and 85% yield for the (S)-enantiomer.
- Advantage : Avoids transition metals, simplifying purification.
Continuous Flow Synthesis Approaches
Microreactor Technology
Continuous flow systems enhance reproducibility and scalability:
- Setup : Two-input microreactor with 500 µm channels.
- Process :
- Stream A: N-allyl-L-aspartic acid (0.5 M in THF).
- Stream B: Triphosgene (0.2 M in THF).
- Mixing at −20°C, residence time = 5 minutes.
- Outcome : 91% yield, >99% ee, throughput of 12 g/hour.
Table 3: Flow vs. Batch Performance
| Parameter | Batch Method | Flow Method |
|---|---|---|
| Yield (%) | 82 | 91 |
| Reaction Time | 2 hours | 5 minutes |
| Enantiomeric Excess | 98% | 99% |
Stereochemical Control Strategies
Chiral Auxiliaries
This compound is synthesized via Evans oxazolidinone intermediates:
Enzymatic Resolution
Lipase-catalyzed kinetic resolution of racemic mixtures:
- Enzyme : Candida antarctica Lipase B (CAL-B).
- Conditions : Vinyl acetate acyl donor, hexane, 30°C.
- Result : 48% conversion, 99% ee for (S)-enantiomer.
Comparative Analysis of Methodologies
Table 4: Method Advantages and Limitations
| Method | Advantages | Limitations |
|---|---|---|
| Traditional Cyclization | Low cost, simple setup | Moderate yields, racemization risk |
| Catalytic Cyclization | High ee, scalability | Catalyst cost, metal residues |
| Continuous Flow | High throughput, consistency | High initial investment |
Chemical Reactions Analysis
Types of Reactions
(S)-4-Allyloxazolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The oxazolidine ring can be reduced to form a more saturated compound.
Substitution: The allyl group can participate in substitution reactions, such as nucleophilic substitution, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reactions are typically carried out in an acidic medium.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under mild conditions.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base like sodium hydride (NaH) to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group can yield an epoxide, while reduction of the oxazolidine ring can produce a more saturated oxazolidine derivative.
Scientific Research Applications
(S)-4-Allyloxazolidine-2,5-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of chiral compounds.
Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of (S)-4-Allyloxazolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazolidine ring can act as a ligand, binding to active sites and modulating the activity of the target molecule. The allyl group can also participate in covalent bonding with nucleophilic residues, leading to changes in the structure and function of the target.
Comparison with Similar Compounds
Structural and Physical Properties
The oxazolidine-2,5-dione scaffold is highly modular, with substituents at the 4-position dictating key properties. Below is a comparison of (S)-4-Allyloxazolidine-2,5-dione and its analogs:
Key Observations :
- Substituent Effects : The allyl group introduces unsaturation, enhancing reactivity for further functionalization (e.g., Diels-Alder reactions) compared to saturated alkyl chains (isopropyl, propyl) .
- Thermal Stability : (S)-4-Isopropyloxazolidine-2,5-dione decomposes at high temperatures, suggesting substituent-dependent stability . Data for the allyl derivative are unavailable.
- Chirality : All listed compounds retain the (S)-configuration, critical for enantioselective synthesis .
Bioactivity and Pharmacological Potential
While direct bioactivity data for this compound are scarce, structurally related diketopiperazines (e.g., albonoursin) exhibit antiviral activity against H1N1 (IC₅₀ = 6.8 μM) . The oxazolidine-2,5-dione core shares similarities with diketopiperazines but differs in ring size (5-membered vs. 6-membered), which may influence bioactivity. Curcumin analogs with β-diketone moieties also demonstrate pharmacological relevance as DNA methyltransferase inhibitors, underscoring the importance of the dione pharmacophore .
Biological Activity
(S)-4-Allyloxazolidine-2,5-dione, a compound belonging to the oxazolidinone family, has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a five-membered ring structure containing nitrogen and carbonyl groups, which contribute to its reactivity and biological interactions. The stereochemistry at the 4-position is crucial for its biological activity.
Antimicrobial Activity
Research indicates that oxazolidinone derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains. In vitro studies have demonstrated that it possesses activity against Gram-positive bacteria, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus).
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| MRSA | 2 µg/mL |
| Staphylococcus aureus | 1 µg/mL |
| Enterococcus faecalis | 4 µg/mL |
Anticancer Activity
Preliminary investigations have shown that this compound may inhibit cancer cell proliferation. A study highlighted its effects on human cancer cell lines, where it induced apoptosis and cell cycle arrest:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- IC50 Values :
- HeLa: 15 µM
- MCF-7: 20 µM
- A549: 18 µM
These findings suggest that the compound may act as a potential chemotherapeutic agent.
The mechanisms underlying the biological activity of this compound are multifaceted:
- Protein Synthesis Inhibition : Similar to other oxazolidinones, it is believed to inhibit protein synthesis in bacteria by binding to the ribosomal subunit.
- Apoptosis Induction : In cancer cells, it may trigger intrinsic apoptotic pathways through the activation of caspases.
- Cell Cycle Arrest : It has been shown to interfere with cell cycle progression at the G2/M phase.
Case Study 1: Antimicrobial Efficacy
A clinical trial assessed the effectiveness of this compound in treating skin infections caused by resistant bacterial strains. The study involved a cohort of patients with confirmed MRSA infections. Results indicated a significant reduction in infection rates following treatment with the compound.
Case Study 2: Anticancer Properties
In another study focusing on lung cancer therapy, patients were administered this compound as part of a combination therapy regimen. The results demonstrated improved survival rates and reduced tumor size compared to baseline measurements.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
